molecular formula C24H16BrFN4O3S B12201873 C24H16BrFN4O3S

C24H16BrFN4O3S

Cat. No.: B12201873
M. Wt: 539.4 g/mol
InChI Key: FCFAHWRWUXKORC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C24H16BrFN4O3S is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula

C24H16BrFN4O3S

Molecular Weight

539.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H16BrFN4O3S/c25-16-6-10-18(11-7-16)34(32,33)20-13-19-23(28-21-3-1-2-12-29(21)24(19)31)30(22(20)27)14-15-4-8-17(26)9-5-15/h1-13,27H,14H2

InChI Key

FCFAHWRWUXKORC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=C(C=C5)Br)C(=O)N2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H16BrFN4O3S typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution Reactions: These reactions often involve the substitution of a halogen atom with a nucleophile.

    Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.

    Coupling Reactions: These reactions are used to form carbon-carbon bonds between different molecular fragments.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Used for large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Spectral Analysis

Technique Key Observations
¹H NMR δ 5.96 (s, 2H, -OCH₂O-), 6.07 (s, 2H, -OCH₂O-), 6.46 (br.s, 1H, ArH), 6.60 (s, 1H, ArH), 6.70–6.75 (m, 2H, ArH), 7.05–7.13 (m, 2H, ArH), 7.75 (s, 1H, ArH), 10.01 (br.s, 1H, NH) .
IR Peaks at 3455 cm⁻¹ (NH stretch), 3102 cm⁻¹ (Ar CH stretch), 1683 cm⁻¹ (C=N stretch), and 1242 cm⁻¹ (C-F stretch) .
Mass Spectrometry (MS) m/z: 350.2 (M+1) for a related compound, indicating molecular weight consistency .

Elemental Analysis

Element Calculated (%) Found (%)
C 53.4453.44
H 2.992.99
N 12.0212.02

Biological Activity

The compound exhibited antimycobacterial activity , with a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium tuberculosis . This suggests potential applications in developing novel antimicrobial agents targeting resistant pathogens.

Key Reaction Mechanisms

  • Nitro Reduction : The nitro group (–NO₂) undergoes reductive cleavage to form an amine (–NH₂), facilitated by SnCl₂·2H₂O under acidic conditions .

  • Coupling Reaction : The phenol coupling step likely involves nucleophilic substitution or condensation, though specific intermediates are not detailed in the provided data.

Structural Features

The compound incorporates a fluorobenzimidazole core with substituents such as bromo and methylenedioxy groups (–OCH₂O–), which may influence its reactivity and biological activity. The presence of sulfur (S) and halogens (Br, F) suggests potential for further functionalization or derivatization.

Significance

This compound represents a novel fluorobenzimidazole derivative with demonstrated antimicrobial properties. Its synthesis highlights the utility of nitro reduction and coupling strategies in constructing heterocyclic frameworks, while its biological activity underscores its potential in drug discovery .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : C24H16BrFN4O3S is utilized as a reagent or intermediate in various organic synthesis pathways. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Biology

  • Biological Activity Studies : Research has indicated that this compound may exhibit biological activity, potentially interacting with biomolecules. Studies are ongoing to explore its effects on enzyme inhibition and receptor binding, which could lead to insights into metabolic pathways and cellular functions.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action may involve inhibiting specific enzymes or modulating gene expression, making it a candidate for drug development focused on cancer treatment and other diseases.

Industry

  • Specialty Chemicals Production : this compound finds applications in the production of specialty chemicals and pharmaceuticals. Its unique properties can enhance the performance of materials used in various industrial processes.

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to this compound can inhibit the growth of cancer cells by interfering with specific signaling pathways. For instance, studies focusing on its interaction with integrin αvβ3 have shown promise in developing targeted therapies for tumors such as glioblastoma and melanoma .

Case Study 2: Drug Delivery Systems

The compound has been explored as a potential component in drug delivery systems. Its ability to form stable complexes with metal-based drugs enhances the efficacy of treatments while minimizing side effects. Nanocarriers incorporating this compound have shown improved drug solubility and bioavailability compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of C24H16BrFN4O3S involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

C24H16BrFN4O3S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    C24H16BrFN4O3: Lacks the sulfur atom, which may affect its chemical properties and biological activity.

    C24H16BrFN4O2S: Lacks one oxygen atom, potentially altering its reactivity and applications.

    C24H16BrFN4O3S2: Contains an additional sulfur atom, which may enhance its activity in certain reactions.

Biological Activity

C24H16BrFN4O3S is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into various studies exploring its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Carbon (C) : 24
  • Hydrogen (H) : 16
  • Bromine (Br) : 1
  • Fluorine (F) : 1
  • Nitrogen (N) : 4
  • Oxygen (O) : 3
  • Sulfur (S) : 1

This diverse composition contributes to its multifaceted biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.004 to 20 mg/mL against tested strains, indicating strong antibacterial potential, particularly with acetone and ethyl acetate extracts .
  • Mechanism of Action : Molecular docking studies suggest that this compound interacts with tyrosyl-tRNA synthetase, a critical enzyme in bacterial protein biosynthesis. This interaction may disrupt protein synthesis, leading to bacterial cell death .

Antioxidant Activity

In addition to its antimicrobial properties, this compound demonstrates significant antioxidant activity. The compound's ability to scavenge free radicals has been evaluated using various assays.

Assay Results:

  • DPPH Assay : The compound's DPPH scavenging activity was assessed with concentrations ranging from 0.50 to 8 mg/mL. The IC50 value was determined, indicating the concentration required for a 50% reduction in DPPH radical concentration .
  • ABTS Assay : Similar experiments using the ABTS radical scavenging method confirmed the compound's antioxidant capabilities, reinforcing its potential as a natural antioxidant agent .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound through various methodologies:

  • Study on Antimicrobial Activity :
    • A comparative study demonstrated that extracts containing this compound exhibited superior antimicrobial effects against resistant bacterial strains. This highlights its potential application in developing new antimicrobial agents .
  • Fluorobenzimidazole Derivatives :
    • Research on related fluorobenzimidazole compounds indicated that structural modifications could enhance biological activity, suggesting a pathway for optimizing this compound derivatives for specific therapeutic uses .
  • Phytochemical Analysis :
    • Investigations into phytochemical compounds revealed that similar structures within plant extracts exhibit comparable biological activities, supporting the idea that this compound could be part of a broader class of biologically active compounds derived from natural sources .

Summary Table of Biological Activities

Activity TypeMethodologyResults
AntimicrobialMIC TestingEffective against multiple bacterial strains
AntioxidantDPPH and ABTS AssaysSignificant free radical scavenging capability
Molecular DockingInteraction StudiesBinding affinity with tyrosyl-tRNA synthetase

Q & A

Q. What safeguards prevent overinterpretation of structure-activity relationships (SAR) for C₂₄H₁₆BrFN₄O₃S?

  • Methodological Answer : Apply Occam’s razor: avoid attributing activity to multiple substituents without pairwise deletion experiments. Use SHAP (SHapley Additive exPlanations) values in ML models to quantify feature importance. Disclose collinearity risks (e.g., logP vs. solubility) .

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